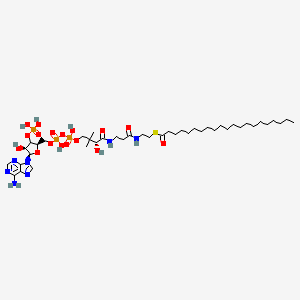

Heneicosanoyl-CoA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H76N7O17P3S |

|---|---|

Molecular Weight |

1076.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate |

InChI |

InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1 |

InChI Key |

XMBMBMSJLOFTBI-LDIUYDAISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Heneicosanoyl-CoA in Novel Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] They are formed by the activation of fatty acids by acyl-CoA synthetases.[1] While the metabolism of common even-chain acyl-CoAs is well-documented, the discovery of novel, very-long-chain, and odd-chain acyl-CoAs in newly identified organisms presents exciting opportunities for the discovery of new metabolic pathways and therapeutic targets. This guide provides a comprehensive technical overview of the hypothetical discovery and characterization of Heneicosanoyl-CoA (C21:0-CoA), a 21-carbon saturated acyl-CoA, in a novel bacterial species. The principles and protocols outlined here are broadly applicable to the study of other novel acyl-CoAs.

Hypothesized Biosynthesis of this compound

In bacteria, fatty acid synthesis is typically carried out by the Type II fatty acid synthase (FASII) system, which utilizes a series of discrete enzymes.[2] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA.[2] A cycle of condensation, reduction, dehydration, and a second reduction then elongates the acyl chain by two carbons in each iteration.

The biosynthesis of a very-long-chain fatty acid like heneicosanoic acid, and its subsequent activation to this compound, would likely involve an extension of this canonical pathway. It is hypothesized that a specialized set of elongase enzymes, similar to those found in eukaryotes for the production of very-long-chain fatty acids (VLCFAs), may be present in the novel organism.[3] This elongase complex would utilize shorter-chain acyl-CoAs as primers and malonyl-CoA as the two-carbon donor. The final step would be the activation of the free fatty acid to this compound by a long-chain acyl-CoA synthetase.

Experimental Protocols

Extraction of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from established methods for acyl-CoA extraction from bacteria.

Materials:

-

Bacterial cell culture

-

Ice-cold 0.6 N sulfuric acid

-

Neutralizing solution (e.g., 1 M K2CO3)

-

Centrifuge capable of 12,000 x g at 4°C

-

Vortex mixer

-

Ice bath

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold 0.6 N sulfuric acid.

-

Incubate the suspension on ice for 30 minutes to lyse the cells and precipitate proteins.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

-

Neutralize the extract to a pH of approximately 6.0 by the dropwise addition of the neutralizing solution. Keep the sample on ice.

-

The neutralized extract is now ready for analysis by HPLC-MS/MS. For long-term storage, samples should be kept at -80°C.

Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

-

Mobile Phase A: 15 mM ammonium hydroxide in water

-

Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-2.8 min: 20% to 45% B

-

2.8-3.0 min: 45% to 25% B

-

3.0-4.0 min: 25% to 65% B

-

4.0-4.5 min: 65% to 20% B

-

4.5-5.0 min: Hold at 20% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor Ion (Q1): [M+H]+ for this compound

-

Product Ion (Q3): A characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety)

-

Collision Energy: Optimized for the specific transition

Quantification:

-

A standard curve is generated using a synthetic this compound standard of known concentrations.

-

An internal standard (e.g., Heptadecanoyl-CoA) is added to all samples and standards to correct for extraction efficiency and matrix effects.

Acyl-CoA Synthetase Activity Assay

This fluorometric assay protocol is adapted from commercially available kits and published methods.

Principle: The activity of acyl-CoA synthetase is measured by detecting the production of acyl-CoA. The newly formed acyl-CoA is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Materials:

-

Bacterial cell lysate (prepared by sonication or homogenization in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Heneicosanoic acid (substrate)

-

Coenzyme A

-

ATP

-

Enzyme mix, developer mix, and fluorescent probe (as provided in a commercial kit or prepared separately)

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, heneicosanoic acid, Coenzyme A, and ATP.

-

Add the bacterial cell lysate to the reaction mixture.

-

Add the enzyme mix, developer mix, and fluorescent probe.

-

Immediately place the microplate in a fluorometric reader and measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

The activity of acyl-CoA synthetase is calculated from the rate of fluorescence increase, using a standard curve generated with a known concentration of the final product (e.g., H2O2 in some assay formats).

Data Presentation

Table 1: Hypothetical Concentrations of this compound in a Novel Bacterium under Different Growth Conditions

| Growth Condition | Intracellular this compound (pmol/mg protein) |

| Standard Medium | 15.2 ± 2.1 |

| High Carbon Source | 25.8 ± 3.5 |

| Low Carbon Source | 8.9 ± 1.5 |

Table 2: Hypothetical Kinetic Parameters of a Novel Acyl-CoA Synthetase for Heneicosanoic Acid

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Heneicosanoic Acid | 12.5 | 58.3 |

| ATP | 150 | 62.1 |

| Coenzyme A | 25 | 60.5 |

Visualizations

Signaling Pathways and Workflows

References

An In-Depth Technical Guide on the Hypothesized Role of Heneicosanoyl-CoA in Lipid Droplet Formation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific role of heneicosanoyl-CoA in lipid droplet formation is not extensively documented in publicly available research. This guide extrapolates from the well-established principles of lipid droplet biogenesis and the known functions of other long-chain and very-long-chain acyl-CoAs. The experimental protocols and data presented are illustrative and intended to serve as a framework for future research in this area.

Introduction to Lipid Droplet Biogenesis

Lipid droplets (LDs) are ubiquitous intracellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs).[1] They play a central role in energy homeostasis, lipid metabolism, and protecting cells from the lipotoxic effects of excess free fatty acids.[2][3] The formation of LDs is a multi-step process that originates from the endoplasmic reticulum (ER).[4] The biogenesis of these organelles begins with the synthesis of neutral lipids by ER-resident enzymes. These newly synthesized lipids accumulate between the leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet, enclosed by a phospholipid monolayer and decorated with a specific set of proteins.

A critical prerequisite for neutral lipid synthesis is the activation of fatty acids into their corresponding acyl-coenzyme A (acyl-CoA) thioesters. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). While the roles of common fatty acids like oleic acid and palmitic acid in LD formation are well-studied, the contribution of very-long-chain fatty acids (VLCFAs), such as heneicosanoic acid (C21:0), remains less clear. This guide explores the hypothesized role of this compound, the activated form of heneicosanoic acid, in the formation of lipid droplets.

The Central Role of Acyl-CoAs in Lipid Droplet Formation

The conversion of free fatty acids to acyl-CoAs is the first committed step in their metabolic utilization, including their incorporation into TAGs for storage in lipid droplets. This activation is an ATP-dependent process.

Long-chain acyl-CoA synthetases (ACSLs) are key enzymes in this process, with different isoforms exhibiting distinct substrate specificities and subcellular localizations. For instance, some ACSL isoforms are localized to the ER, where they provide the acyl-CoA substrates for TAG and phospholipid synthesis. The generated acyl-CoAs are then utilized by diacylglycerol acyltransferases (DGATs) and other acyltransferases to synthesize TAGs. DGAT1 and DGAT2 are two key enzymes in the final step of TAG synthesis, and their activity is crucial for LD formation.

Hypothesized Role of this compound in Lipid Droplet Biogenesis

Based on the general mechanism of LD formation, we can hypothesize a pathway for the involvement of this compound:

-

Uptake and Activation: Exogenous heneicosanoic acid is taken up by the cell and transported to the endoplasmic reticulum. Here, a specific long-chain or very-long-chain acyl-CoA synthetase would catalyze its conversion to this compound.

-

Incorporation into Triacylglycerols: The newly synthesized this compound would then serve as a substrate for the enzymes of the glycerolipid synthesis pathway. It would be esterified to a glycerol-3-phosphate backbone, ultimately forming TAGs containing a heneicosanoyl moiety.

-

Lipid Droplet Nucleation and Growth: The accumulation of these heneicosanoyl-containing TAGs within the ER membrane would contribute to the nucleation and growth of new lipid droplets.

The efficiency of these steps would likely depend on the substrate preference of the involved enzymes (ACSLs and DGATs) for C21:0 fatty acid and its CoA derivative.

Quantitative Data on this compound and Lipid Droplet Formation

As direct experimental data is scarce, the following table is a template for how quantitative data on the effects of heneicosanoic acid on lipid droplet formation could be presented. The values are hypothetical and for illustrative purposes only.

| Experimental Condition | Average Lipid Droplet Number per Cell | Average Lipid Droplet Size (µm²) | Total Cellular Triacylglycerol Content (nmol/mg protein) | This compound Levels (pmol/mg protein) |

| Control (Vehicle) | 15 ± 3 | 0.8 ± 0.2 | 25 ± 5 | < 0.1 |

| Oleic Acid (100 µM) | 58 ± 7 | 2.5 ± 0.5 | 150 ± 20 | < 0.1 |

| Heneicosanoic Acid (100 µM) | 25 ± 4 | 1.2 ± 0.3 | 45 ± 8 | 5.2 ± 1.1 |

| Heneicosanoic Acid + Triacsin C | 12 ± 2 | 0.7 ± 0.1 | 28 ± 6 | 0.5 ± 0.2 |

Table 1: Hypothetical quantitative data on the effect of heneicosanoic acid on lipid droplet parameters in a cultured hepatocyte cell line. Triacsin C is an inhibitor of long-chain acyl-CoA synthetases.

Experimental Protocols

To investigate the role of this compound in lipid droplet formation, a series of experiments would be required. Below are detailed methodologies for key experiments.

5.1. Cell Culture and Fatty Acid Treatment

-

Cell Line: A relevant cell line, such as the human hepatocyte cell line HuH7, which is known to form lipid droplets in response to fatty acid treatment.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Fatty Acid Preparation: Heneicosanoic acid is dissolved in ethanol to create a stock solution. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium to a final desired concentration (e.g., 100 µM). A vehicle control containing BSA and the same concentration of ethanol is also prepared.

-

Treatment: Cells are incubated with the fatty acid-BSA complex or vehicle control for a specified period (e.g., 24 hours) to induce lipid droplet formation.

5.2. Lipid Droplet Staining and Visualization

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

BODIPY 493/503 or Nile Red staining solution (e.g., 1 µg/mL in PBS)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

-

Protocol:

-

After fatty acid treatment, cells grown on coverslips are washed twice with PBS.

-

Cells are fixed with 4% PFA for 15 minutes at room temperature.

-

After washing twice with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on other antibodies used).

-

Cells are washed again and then incubated with BODIPY 493/503 or Nile Red staining solution for 15 minutes at room temperature in the dark to stain neutral lipids within the droplets.

-

After a final wash with PBS, DAPI is added for 5 minutes to stain the nuclei.

-

The coverslips are mounted onto microscope slides using a suitable mounting medium.

-

Images are acquired using a fluorescence microscope or a confocal microscope. Image analysis software (e.g., ImageJ) can be used to quantify the number and size of lipid droplets.

-

5.3. Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

-

Reagents:

-

Hexane/Isopropanol (3:2, v/v) for lipid extraction

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Iodine vapor or a suitable lipid stain for visualization

-

Lipid standards (triacylglycerol, cholesterol ester, free fatty acids)

-

-

Protocol:

-

After treatment, cells are washed with PBS and scraped into a glass tube.

-

Lipids are extracted by adding the hexane/isopropanol mixture and vortexing vigorously.

-

The organic phase containing the lipids is collected after centrifugation to pellet the cell debris.

-

The extracted lipids are dried under a stream of nitrogen.

-

The dried lipids are redissolved in a small volume of a suitable solvent (e.g., chloroform/methanol, 2:1) and spotted onto a TLC plate alongside lipid standards.

-

The TLC plate is developed in the appropriate solvent system.

-

The separated lipids are visualized by placing the plate in a chamber with iodine vapor or by using a specific lipid stain.

-

The spots corresponding to different lipid classes can be quantified by densitometry.

-

5.4. Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Protocol:

-

Cell pellets are homogenized in a suitable extraction buffer.

-

Acyl-CoAs are extracted using a solid-phase extraction method.

-

The eluted acyl-CoAs are analyzed by reverse-phase LC-MS/MS.

-

Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to those of a known amount of an internal standard (e.g., a deuterated acyl-CoA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

Caption: Hypothesized metabolic pathway for the incorporation of heneicosanoic acid into triacylglycerols for lipid droplet formation.

Caption: Experimental workflow to investigate the role of heneicosanoic acid in lipid droplet formation.

Conclusion and Future Directions

While the direct role of this compound in lipid droplet formation is yet to be fully elucidated, the established principles of lipid metabolism provide a strong framework for its hypothesized involvement. The activation of heneicosanoic acid to this compound is a prerequisite for its incorporation into the triacylglycerol backbone of lipid droplets.

Future research should focus on:

-

Enzyme Specificity: Determining which acyl-CoA synthetase and diacylglycerol acyltransferase isoforms are responsible for the metabolism of heneicosanoic acid.

-

Lipotoxicity: Investigating whether the accumulation of this compound or TAGs containing this fatty acid has any lipotoxic effects.

-

Physiological Relevance: Understanding the physiological and pathological conditions under which cellular levels of heneicosanoic acid and this compound are altered.

-

Drug Development: Exploring whether targeting the enzymes that metabolize heneicosanoic acid could be a therapeutic strategy for metabolic diseases.

By employing the experimental approaches outlined in this guide, researchers can begin to unravel the specific contributions of this very-long-chain fatty acid to the dynamic process of lipid droplet biogenesis.

References

- 1. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Messenger: A Technical Guide to the Potential Signaling Roles of Heneicosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl-CoA, a 21-carbon saturated very-long-chain acyl-CoA (VLC-CoA), represents a largely unexplored molecule within the complex landscape of cellular lipid metabolism and signaling. While direct research on its specific signaling functions is nascent, its structural classification as an odd-chain VLC-CoA places it at the intersection of several critical metabolic and regulatory pathways. This technical guide synthesizes our current understanding of very-long-chain fatty acid metabolism and the known signaling paradigms of acyl-CoAs to extrapolate the potential signaling roles of this compound. We provide a framework for future investigation by detailing hypothetical signaling pathways, proposing experimental workflows, and summarizing relevant quantitative data for related molecules. This document serves as a foundational resource for researchers aiming to unravel the physiological and pathological significance of this rare but potentially impactful lipid metabolite.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as carriers of acyl groups in a multitude of anabolic and catabolic reactions.[1] Beyond their bioenergetic and biosynthetic roles, specific acyl-CoAs have emerged as critical signaling molecules, modulating protein function, gene expression, and cellular stress responses.[2][3] Very-long-chain acyl-CoAs (VLC-CoAs), defined as those with acyl chains of 20 carbons or more, are particularly intriguing due to their association with various physiological processes and inherited metabolic disorders.[4]

This compound (C21:0-CoA) is a saturated odd-chain VLC-CoA. Its metabolic fate and potential signaling functions are intrinsically linked to the pathways governing VLCFA metabolism. The study of VLC-CoAs is underscored by the severe pathologies arising from their dysregulation, such as those seen in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, where the accumulation of VLC-CoAs leads to cardiomyopathy, myopathy, and hypoketotic hypoglycemia.[4] While the toxicity of even-chain VLC-CoAs is well-documented in these disorders, the specific contribution and potential unique roles of odd-chain species like this compound remain an open area of investigation.

This guide will explore the potential signaling roles of this compound by examining its metabolic context, extrapolating from the known functions of other acyl-CoAs, and proposing methodologies for its study.

Metabolism of this compound: A Mitochondrial Journey

The primary metabolic fate of this compound is mitochondrial beta-oxidation. As an odd-chain fatty acyl-CoA, its breakdown pathway shares similarities with even-chain fatty acids but with a distinct final product.

Mitochondrial Beta-Oxidation of Odd-Chain VLC-CoAs

This compound, like other long-chain fatty acyl-CoAs (C12–C20), is transported into the mitochondrial matrix via the carnitine shuttle system. Once inside, it undergoes sequential rounds of beta-oxidation, catalyzed by a series of enzymes. The initial and rate-limiting step for VLC-CoAs is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Each cycle of beta-oxidation shortens the acyl chain by two carbons, yielding one molecule of acetyl-CoA and one molecule of NADH and FADH2. For this compound (C21:0), this process would proceed for nine cycles, producing nine molecules of acetyl-CoA. The final three carbons remain as propionyl-CoA .

Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the Tricarboxylic Acid (TCA) cycle, through a series of enzymatic reactions. This anaplerotic function is a key feature of odd-chain fatty acid oxidation.

Potential Signaling Roles of this compound

The signaling functions of acyl-CoAs are diverse and context-dependent. Based on the known roles of other long-chain and very-long-chain acyl-CoAs, we can hypothesize several potential signaling roles for this compound.

Allosteric Regulation of Metabolic Enzymes

Long-chain acyl-CoAs are known allosteric regulators of key metabolic enzymes. For instance, they can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and activate pyruvate dehydrogenase kinase, which in turn inhibits the pyruvate dehydrogenase complex. It is plausible that this compound could exert similar regulatory effects, potentially contributing to the feedback regulation of lipid and carbohydrate metabolism.

Modulation of Nuclear Receptors and Transcription Factors

Certain fatty acids and their CoA-thioesters can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism. By binding to these receptors, they can modulate the expression of genes involved in fatty acid oxidation, transport, and storage. While direct binding of a C21:0-CoA to nuclear receptors has not been demonstrated, it remains a viable hypothesis for a signaling function.

Protein Acylation: A Post-Translational Switch

Protein acylation, the covalent attachment of a fatty acyl group to a protein, is a critical post-translational modification that can alter protein localization, stability, and activity. While protein N-myristoylation (C14:0) and S-palmitoylation (C16:0) are the most studied forms, evidence for acylation with a wider range of fatty acids is growing. Heneicosanoylation of proteins, if it occurs, could represent a novel regulatory mechanism.

Incorporation into Complex Lipids and Modulation of Membrane Properties

VLCFAs are integral components of certain classes of lipids, such as sphingolipids and glycerophospholipids. The incorporation of heneicosanoic acid into these lipids could alter the biophysical properties of cell membranes, such as thickness and fluidity, thereby influencing the function of membrane-embedded proteins and signaling complexes. Recent research has also linked VLCFAs to the exacerbation of toxicity induced by 1-deoxy-sphingolipids, suggesting a role in pathological signaling cascades.

Quantitative Data on VLC-CoAs

Direct quantitative measurements of this compound in various tissues are currently not widely available in the literature. However, data on the general abundance of VLC-CoAs can provide a contextual basis for its potential physiological concentrations.

| Acyl-CoA Class | Typical Concentration Range (pmol/mg protein) | Tissue | Reference |

| Very-Long-Chain Acyl-CoAs (C20-C26) | 1 - 10 | Liver, Heart, Brain | Extrapolated from multiple lipidomics studies |

| Long-Chain Acyl-CoAs (C14-C18) | 10 - 100 | Liver, Heart, Muscle | |

| Short-Chain Acyl-CoAs (C2-C4) | 100 - 1000 | Liver, Mitochondria |

Note: These values are approximate and can vary significantly based on nutritional state, tissue type, and analytical methodology. The concentration of an individual odd-chain VLC-CoA like this compound is expected to be at the lower end of the VLC-CoA range.

Experimental Protocols for Investigating this compound Signaling

Elucidating the signaling roles of this compound requires a multi-pronged experimental approach, combining advanced analytical techniques with molecular and cellular biology assays.

Quantification of this compound using Mass Spectrometry

Objective: To accurately measure the endogenous levels of this compound in cells and tissues.

Methodology:

-

Lipid Extraction: Homogenize tissue or cell pellets in a cold solvent mixture (e.g., isopropanol/acetonitrile) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

-

Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction from the total lipid extract using a C18 SPE cartridge.

-

LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography (LC) and detect and quantify them using a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound must be determined.

Investigating Protein-Heneicosanoyl-CoA Interactions

Objective: To identify proteins that are acylated by or bind to this compound.

Methodology:

-

Synthesis of a "Clickable" this compound Analog: Synthesize heneicosanoic acid with a terminal alkyne or azide group.

-

Metabolic Labeling: Incubate cultured cells with the modified fatty acid, which will be endogenously converted to the corresponding clickable this compound analog.

-

Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the acylated proteins.

-

Enrichment and Identification: Purify the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry-based proteomics.

Functional Assays for Signaling Effects

Objective: To determine the functional consequences of elevated this compound levels.

Methodology:

-

Cellular Models: Utilize cell lines with genetic modifications, such as VLCAD knockdown or knockout, to induce the accumulation of endogenous VLC-CoAs. Alternatively, directly supplement cells with heneicosanoic acid.

-

Reporter Gene Assays: To test for nuclear receptor activation, transfect cells with a reporter construct containing a luciferase gene downstream of a PPAR response element. Measure luciferase activity upon treatment with heneicosanoic acid.

-

Enzyme Activity Assays: Prepare cell lysates or purified enzymes and measure the activity of key metabolic enzymes (e.g., ACC) in the presence and absence of this compound.

-

Lipidomics: Perform comprehensive lipid profiling to assess how elevated this compound levels affect the composition of complex lipids, such as sphingolipids and phospholipids.

Conclusion and Future Directions

This compound is a molecule at the frontier of lipid research. While its existence is predicted by the presence of odd-chain fatty acids in the diet and inborn errors of metabolism, its specific signaling functions remain to be elucidated. Based on the established roles of other acyl-CoAs, it is highly probable that this compound is not merely a metabolic intermediate but also an active participant in cellular regulation.

Future research should focus on:

-

Developing robust analytical methods for the precise quantification of this compound in biological samples.

-

Identifying the protein targets of this compound, both through binding interactions and post-translational acylation.

-

Elucidating the downstream functional consequences of this compound signaling in both physiological and pathological contexts, particularly in disorders of fatty acid oxidation.

-

Investigating the interplay between this compound and other lipid signaling molecules to understand its role in the broader lipid signaling network.

Unraveling the signaling roles of this compound will not only fill a gap in our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in metabolic diseases. This guide provides a foundational framework to stimulate and direct these future investigations.

References

- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signalling functions of coenzyme A and its derivatives in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Heneicosanoyl-CoA Extraction from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA (C21:0-CoA) is a long-chain saturated fatty acyl-CoA molecule containing a 21-carbon chain. As an odd-chain fatty acyl-CoA, its metabolism provides unique insights into cellular bioenergetics and lipid signaling. The terminal three-carbon unit of its degradation product, propionyl-CoA, can enter the Krebs cycle, highlighting its role in anaplerosis and gluconeogenesis. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data to demonstrate the expected range of concentrations in various mammalian tissues. These values are hypothetical and should be confirmed by experimental analysis.

| Tissue | This compound Concentration (pmol/g wet weight) |

| Liver | 15.2 ± 3.5 |

| Brain | 5.8 ± 1.2 |

| Adipose (White) | 25.7 ± 6.1 |

| Skeletal Muscle | 8.9 ± 2.0 |

| Heart | 11.4 ± 2.8 |

Caption: Illustrative concentrations of this compound in various mammalian tissues.

Experimental Protocols

This protocol describes a robust method for the extraction of this compound from tissue samples, adapted from established methods for long-chain acyl-CoA analysis. The procedure involves tissue homogenization, protein precipitation, and solid-phase extraction (SPE) to isolate and purify the acyl-CoA fraction.

Materials and Reagents

-

Tissue Samples: Fresh or frozen (stored at -80°C)

-

Homogenization Buffer: 100 mM KH2PO4, pH 4.9

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not expected to be abundant in the sample.

-

Protein Precipitation Solution: Acetonitrile (ACN)

-

Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL

-

SPE Conditioning Solvent: 100% Methanol (MeOH)

-

SPE Equilibration Solvent: Deionized water

-

SPE Wash Solution 1: 2% Formic Acid in water

-

SPE Wash Solution 2: 100% Methanol

-

SPE Elution Buffer: 2% Ammonium Hydroxide in 80% Methanol

-

Reconstitution Solvent: 50% Methanol in water

-

Equipment:

-

Homogenizer (e.g., bead beater, Dounce homogenizer)

-

Centrifuge (capable of 4°C and >12,000 x g)

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction.

Procedure

-

Sample Preparation and Homogenization:

-

Weigh approximately 50-100 mg of frozen tissue. All subsequent steps should be performed on ice to minimize enzymatic degradation.

-

Add 500 µL of ice-cold Homogenization Buffer and the internal standard to the tissue.

-

Homogenize the tissue until a uniform homogenate is achieved.

-

-

Protein Precipitation and Clarification:

-

Add 1 mL of ice-cold Acetonitrile to the homogenate.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acyl-CoAs.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Loading: Load the supernatant from step 2.5 onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 2% Formic Acid in water.

-

Wash the cartridge with 1 mL of 100% Methanol.

-

-

Elution: Elute the acyl-CoAs with 1 mL of 2% Ammonium Hydroxide in 80% Methanol into a clean collection tube.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% Methanol in water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Metabolic Pathway of Odd-Chain Fatty Acids

This compound, as an odd-chain fatty acyl-CoA, undergoes β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to two molecules of acetyl-CoA from even-chain fatty acids. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.

Caption: Metabolic Fate of this compound.

Application Notes and Protocols for In Vitro Enzymatic Assay of Heneicosanoyl-CoA Synthetase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heneicosanoyl-CoA synthetase is a member of the acyl-CoA synthetase (ACS) family of enzymes. These enzymes catalyze the crucial first step in the metabolism of fatty acids, converting them into their active acyl-CoA thioesters. This activation is essential for their participation in various anabolic and catabolic pathways, including beta-oxidation and the synthesis of complex lipids. Specifically, this compound synthetase acts on heneicosanoic acid (C21:0), an odd-chain fatty acid. The study of enzymes that metabolize odd-chain fatty acids is of growing interest due to their implications in various physiological and pathological processes.

These application notes provide a detailed protocol for an in vitro enzymatic assay for this compound synthetase. The described method is a highly sensitive coupled-enzyme fluorometric assay. This assay is suitable for determining enzyme kinetics, screening for inhibitors, and characterizing the enzyme from various biological sources.

Principle of the Assay

The activity of this compound synthetase is determined by a two-step enzymatic reaction. In the first step, this compound synthetase catalyzes the formation of this compound from heneicosanoic acid and Coenzyme A (CoA) in the presence of ATP and magnesium ions. In the second, coupled step, the newly formed this compound is oxidized by an acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of a horseradish peroxidase (HRP), reacts with a fluorometric probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the this compound synthetase activity.

Biochemical Reaction Pathway

Heneicosanoyl-CoA as a Substrate for Acyltransferases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is the activated, coenzyme A (CoA) thioester form of heneicosanoic acid, a 21-carbon saturated fatty acid (C21:0). As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is an important metabolic intermediate. Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. These enzymes are pivotal in the synthesis of complex lipids, such as glycerolipids, sphingolipids, and sterol esters, which are integral to cellular structure, energy storage, and signaling.

This document provides a comprehensive overview of this compound as a potential substrate for various acyltransferases. Due to the limited availability of direct experimental data for this compound, this report extrapolates information from studies on other very-long-chain fatty acyl-CoAs. The provided protocols are adaptable for the investigation of this compound's role in enzymatic reactions.

Potential Acyltransferase Classes Utilizing this compound

Several families of acyltransferases are known to utilize a range of very-long-chain fatty acyl-CoAs and are therefore potential candidates for using this compound as a substrate.

-

Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the elongation of fatty acyl-CoA chains. Several ELOVLs exhibit specificity towards very-long-chain saturated and unsaturated fatty acyl-CoAs.[1]

-

Ceramide Synthases (CerS): CerS catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide, a precursor for more complex sphingolipids.[2][3] Different CerS isoforms display distinct specificities for the acyl-CoA chain length, with some accepting very-long-chain fatty acyl-CoAs.[4]

-

Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final step in triacylglycerol synthesis by transferring an acyl group from a fatty acyl-CoA to diacylglycerol.[5] While often preferring C16 and C18 acyl-CoAs, their substrate specificity can be broad.

-

Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the synthesis of glycerolipids by acylating glycerol-3-phosphate. Some isoforms are known to utilize very-long-chain acyl-CoAs.

-

Acyl-CoA:Cholesterol Acyltransferases (ACATs): ACATs are responsible for the esterification of cholesterol with fatty acyl-CoAs to form cholesteryl esters for storage and transport.

Quantitative Data on Acyltransferase Substrate Specificity

Table 1: Substrate Specificity of Mammalian Fatty Acid Elongases (ELOVLs)

| Enzyme | Substrate (Acyl-CoA) | Relative Activity (%) | Reference |

| ELOVL1 | C22:0-CoA | 100 | |

| C24:0-CoA | 80 | ||

| ELOVL3 | C20:0-CoA | 100 | |

| C22:0-CoA | 90 | ||

| ELOVL4 | C22:0-CoA | 100 | |

| C24:0-CoA | 110 | ||

| C26:0-CoA | 95 |

Table 2: Substrate Specificity of Mammalian Ceramide Synthases (CerS)

| Enzyme | Substrate (Acyl-CoA) | Relative Activity (%) | Reference |

| CerS2 | C22:0-CoA | 100 | |

| C24:0-CoA | 95 | ||

| C16:0-CoA | <10 | ||

| CerS3 | C22:0-CoA | 100 | |

| C24:0-CoA | 105 | ||

| C26:0-CoA | 80 |

Table 3: Substrate Specificity of a Fungal Diacylglycerol Acyltransferase (DGAT)

| Enzyme (from Mortierella alpina) | Substrate (Acyl-CoA) | Relative Activity (%) | Reference |

| MaDGAT1B | C20:5-CoA | 100 | |

| C18:1-CoA | 60 | ||

| C16:0-CoA | 40 |

Experimental Protocols

The following are generalized protocols for assaying acyltransferase activity. These can be adapted to test this compound as a substrate.

Protocol 1: In Vitro Acyltransferase Assay using Radiolabeled Acyl-CoA

This protocol is a classic method for determining enzyme kinetics and substrate specificity.

Materials:

-

This compound (or other acyl-CoA of interest)

-

Radiolabeled [1-14C] or [3H]this compound (requires custom synthesis) or a commercially available radiolabeled very-long-chain acyl-CoA for competition assays.

-

Acyl acceptor substrate (e.g., diacylglycerol, sphingosine, glycerol-3-phosphate, cholesterol)

-

Enzyme source (purified enzyme, cell lysate, or microsomes)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

-

Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

Thin Layer Chromatography (TLC) plates and developing solvent system

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of the acyl acceptor, and the enzyme source.

-

Initiation: Start the reaction by adding the radiolabeled this compound. For kinetic analysis, vary the concentration of this compound while keeping the acceptor substrate concentration saturating. For substrate competition assays, use a fixed concentration of a known radiolabeled acyl-CoA and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination and Extraction: Stop the reaction by adding the termination solution. Vortex thoroughly to extract the lipids into the organic phase. Centrifuge to separate the phases.

-

Analysis: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the acylated product from the unreacted acyl-CoA.

-

Quantification: Visualize the spots (e.g., by autoradiography), scrape the spot corresponding to the product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the reaction velocity and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Non-Radioactive Acyltransferase Assay using Mass Spectrometry

This method offers high sensitivity and specificity without the need for radiolabeled substrates.

Materials:

-

This compound

-

Acyl acceptor substrate

-

Enzyme source

-

Assay Buffer

-

Reaction termination and extraction solution (e.g., Chloroform:Methanol with an internal standard)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Reaction Setup and Incubation: Follow steps 1-3 from Protocol 1, using unlabeled this compound.

-

Termination and Extraction: Stop the reaction and extract the lipids as described in Protocol 1, ensuring the addition of a known amount of an appropriate internal standard (e.g., a lipid with an odd-chain fatty acid not present in the sample).

-

Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

-

LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatography method to separate the acylated product. The mass spectrometer will be used to detect and quantify the product based on its mass-to-charge ratio.

-

Data Analysis: Quantify the product by comparing its peak area to that of the internal standard. Calculate reaction velocities and determine kinetic parameters.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic activation of heneicosanoic acid and its subsequent use by acyltransferases.

Caption: A generalized workflow for in vitro acyltransferase assays.

Conclusion

This compound, as a very-long-chain fatty acyl-CoA, has the potential to be a substrate for a variety of acyltransferases involved in the synthesis of complex lipids. While direct experimental evidence is currently sparse, the substrate promiscuity of certain acyltransferase families, particularly fatty acid elongases and ceramide synthases, suggests that they are prime candidates for utilizing this compound. The provided protocols offer a framework for researchers to investigate the kinetics and substrate preference of these enzymes for this compound. Further research in this area will be crucial for a more complete understanding of the metabolism and biological roles of odd-chain very-long-chain fatty acids.

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Heneicosanoyl-CoA Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a very-long-chain saturated acyl-coenzyme A (VLC-S-CoA) that plays a role in various metabolic processes. As an activated form of heneicosanoic acid (a 21-carbon fatty acid), it is an intermediate in fatty acid metabolism. The accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles, particularly in the context of metabolic disorders and drug development. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), information on analytical standards, and an overview of its metabolic context.

Analytical Standards

The availability of high-purity analytical standards is critical for the development of accurate and reproducible quantitative methods.

-

This compound: A commercial standard for this compound is available from suppliers such as MedchemExpress.[1] This standard is essential for method development, calibration, and as a positive control.

-

Heneicosanoic Acid: The precursor fatty acid, heneicosanoic acid, is available as an analytical standard from various suppliers, including Sigma-Aldrich and Cayman Chemical.[2][3]

-

Custom Synthesis: In cases where a specific acyl-CoA is not commercially available, custom synthesis services can be utilized.[4] Several chemical and chemo-enzymatic methods for the synthesis of acyl-CoA thioesters have been described in the literature.

Experimental Protocols

The following protocol is a comprehensive workflow for the quantification of this compound in biological samples, such as cultured cells or tissues, using LC-MS/MS. This method is based on established protocols for the analysis of long-chain acyl-CoAs.

Sample Preparation (Extraction of Acyl-CoAs)

Proper sample preparation is crucial for the accurate quantification of acyl-CoAs and should be optimized to efficiently extract and recover the target analytes from the biological matrix.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal Standard (IS): A structurally similar, odd-chain acyl-CoA not expected to be in the sample, such as Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA).

-

Extraction Solvent: Acetonitrile (ACN) or a mixture of methanol:water (1:1, v/v).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

Procedure:

-

Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solvent.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

-

Protein Precipitation: Precipitate proteins by adding a sufficient volume of organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (Optional but Recommended):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10% aqueous acetonitrile).

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

-

Mobile Phase A: Water with an additive such as ammonium hydroxide (for high pH separation) or an ion-pairing agent like triethylamine (to improve peak shape).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acyl-CoAs.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).

-

Another characteristic fragment ion is observed at m/z 428.

-

For quantification, the transition of the protonated molecule [M+H]+ to a specific product ion is monitored. For this compound, the precursor ion would be m/z 1076.6 and a potential product ion would be m/z 569.6 (after the neutral loss of 507 Da). These transitions should be optimized for the specific instrument used.

-

The same transitions are monitored for the internal standard.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a blank matrix (e.g., acyl-CoA-free tissue extract).

-

Quantification: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected to be similar for this compound. Actual values should be determined during method validation.

| Parameter | Representative Value Range | Reference |

| Limit of Detection (LOD) | 1-10 fmol | |

| Limit of Quantification (LOQ) | 5-30 fmol | |

| Linearity (R²) | > 0.99 | |

| Intra-run Precision (%RSD) | 1.2 - 4.4% | |

| Inter-run Precision (%RSD) | 2.6 - 12.2% | |

| Accuracy (% Recovery) | 94.8 - 110.8% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway of Very-Long-Chain Fatty Acids

This compound is an intermediate in the metabolism of very-long-chain fatty acids. The following diagram illustrates a representative pathway.

Caption: Metabolic pathway of this compound.

References

Application Notes: Development and Application of a Novel Fluorescent Probe for Heneicosanoyl-CoA

Introduction

Heneicosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA that is thought to play a role in specific metabolic and signaling pathways. Long-chain acyl-CoAs are key intermediates in lipid metabolism and have been recognized as important cellular signaling molecules.[1][2] The study of the specific roles of this compound has been hampered by a lack of tools for its direct visualization and quantification in biological systems. These application notes describe the development and proposed application of a novel fluorescent probe, NBD-Heneicosanoyl-CoA, designed to enable the study of its metabolism, trafficking, and signaling functions in vitro and in living cells.

The probe consists of Heneicosanoic acid covalently linked to Coenzyme A and labeled with the environmentally sensitive fluorophore, Nitrobenzoxadiazole (NBD). The fluorescence of the NBD group is sensitive to its local environment, which can be exploited to study the interactions of this compound with proteins and its incorporation into various lipid species.[3]

Product Information

-

Product Name: NBD-Heneicosanoyl-CoA

-

Appearance: Yellowish powder

-

Molecular Formula: C₄₈H₈₁N₉O₂₀P₃S

-

Molecular Weight: 1295.18 g/mol

-

Excitation Wavelength (max): ~465 nm

-

Emission Wavelength (max): ~535 nm (in methanol)

-

Storage: Store at -20°C or below, desiccated and protected from light.

Key Applications

-

In vitro enzyme assays: Serve as a substrate for enzymes involved in very-long-chain fatty acid metabolism, such as acyl-CoA synthetases, elongases, and acyltransferases.[4][5]

-

Cellular imaging: Visualize the subcellular distribution and trafficking of this compound in living cells.

-

Probing protein-lipid interactions: Study the binding of this compound to acyl-CoA binding proteins and other lipid-binding proteins.

-

Drug discovery: Screen for compounds that modulate the metabolism or signaling functions of this compound.

Data Presentation

Table 1: Spectroscopic Properties of NBD-Heneicosanoyl-CoA in Different Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Methanol | 466 | 535 | 0.32 |

| Chloroform | 468 | 520 | 0.58 |

| PBS, pH 7.4 | 470 | 550 | 0.15 |

| PBS with 1% BSA | 468 | 540 | 0.25 |

Table 2: Kinetic Parameters of a Putative this compound Synthetase with NBD-Heneicosanoic Acid

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Heneicosanoic Acid | 15.2 ± 2.1 | 125.4 ± 8.9 |

| NBD-Heneicosanoic Acid | 25.8 ± 3.5 | 98.2 ± 6.7 |

Experimental Protocols

Protocol 1: Synthesis of NBD-Heneicosanoyl-CoA

This protocol describes the chemical synthesis of NBD-Heneicosanoyl-CoA from NBD-Heneicosanoic acid and Coenzyme A.

Materials:

-

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-21-aminoheneicosanoic acid (NBD-Heneicosanoic acid)

-

Coenzyme A trilithium salt

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Triethylamine

-

HPLC system with a C18 column

Procedure:

-

Activation of NBD-Heneicosanoic Acid:

-

Dissolve NBD-Heneicosanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the NHS-activated NBD-Heneicosanoic acid.

-

-

Coupling with Coenzyme A:

-

Dissolve Coenzyme A trilithium salt (1 eq) in a minimal amount of water and then add to the DMF solution containing the activated NBD-Heneicosanoic acid.

-

Add triethylamine to adjust the pH to ~8.0.

-

Stir the reaction mixture at room temperature overnight in the dark.

-

-

Purification:

-

Precipitate the crude product by adding cold, anhydrous diethyl ether.

-

Collect the precipitate by centrifugation.

-

Purify the NBD-Heneicosanoyl-CoA by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of an acyl-CoA synthetase using NBD-Heneicosanoic acid as a substrate.

Materials:

-

Purified acyl-CoA synthetase

-

NBD-Heneicosanoic acid

-

Coenzyme A

-

ATP

-

MgCl₂

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP (5 mM), MgCl₂ (10 mM), and Coenzyme A (0.5 mM).

-

Add varying concentrations of NBD-Heneicosanoic acid to the wells of a 96-well plate.

-

Initiate the reaction by adding the purified acyl-CoA synthetase to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10% SDS).

-

Measure the fluorescence intensity at an excitation of ~465 nm and an emission of ~535 nm.

-

Calculate the reaction rate from the increase in fluorescence, which corresponds to the formation of NBD-Heneicosanoyl-CoA.

Protocol 3: Cellular Imaging of this compound Distribution

This protocol describes the loading of NBD-Heneicosanoyl-CoA into cultured cells and subsequent imaging.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

NBD-Heneicosanoyl-CoA

-

Cell culture medium (e.g., DMEM)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Loading Medium:

-

Prepare a stock solution of NBD-Heneicosanoyl-CoA in ethanol.

-

Complex the NBD-Heneicosanoyl-CoA with fatty acid-free BSA by adding the stock solution to a solution of BSA in culture medium. The final BSA concentration should be around 1%.

-

-

Cell Loading:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Remove the culture medium and replace it with the loading medium containing the NBD-Heneicosanoyl-CoA/BSA complex (final probe concentration typically 1-10 µM).

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing and Imaging:

-

Wash the cells twice with warm culture medium to remove excess probe.

-

Add fresh culture medium or a suitable imaging buffer.

-

Image the cells using a fluorescence microscope with a filter set for NBD (e.g., excitation 450-490 nm, emission 520-560 nm).

-

Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to determine the subcellular localization of the probe.

-

Signaling Pathways and Experimental Workflows

Caption: Proposed metabolic and signaling pathway for this compound.

Caption: Workflow for the synthesis of NBD-Heneicosanoyl-CoA.

Caption: Experimental workflow for cellular imaging with NBD-Heneicosanoyl-CoA.

References

- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heneicosanoyl-CoA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various cellular processes, including lipid metabolism and signaling. The study of its specific functions has been hampered by the difficulty of delivering this large, amphipathic molecule across the cell membrane. These application notes provide detailed protocols for three potential methods for the intracellular delivery of this compound: liposomal delivery, cell-penetrating peptide (CPP)-modified liposomal delivery, and microinjection. Additionally, methods for the quantitative analysis of intracellular this compound are described.

It is important to note that the direct delivery of VLCFA-CoAs is a novel research area, and the following protocols are proposed based on established methods for similar molecules. Optimization will be required for specific cell types and experimental conditions.

Physicochemical Considerations for this compound

This compound is an amphipathic molecule with a long, hydrophobic 21-carbon acyl chain and a large, hydrophilic, and negatively charged coenzyme A head group. These properties present challenges for passive diffusion across the plasma membrane and necessitate carrier-mediated delivery systems. The potential for cytotoxicity due to the accumulation of very-long-chain fatty acids or their derivatives should be carefully monitored.[1][2][3][4]

Proposed Delivery Method 1: Liposomal Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. They can be used to deliver this compound into cells through endocytosis or membrane fusion.

Experimental Protocol: Liposome Preparation and Cellular Delivery

-

Lipid Film Hydration:

-

Prepare a lipid mixture in chloroform. A common starting formulation is a 1:1 molar ratio of a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol.

-

Add this compound to the lipid mixture. A starting point is a 1:10 molar ratio of this compound to total lipid.

-

In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

-

Further dry the film under a vacuum for at least 2 hours to remove residual solvent.[5]

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Purification:

-

Remove unencapsulated this compound by dialysis or size-exclusion chromatography.

-

-

Cellular Delivery:

-

Plate cells in a suitable culture dish and allow them to adhere.

-

Wash the cells with serum-free medium.

-

Add the liposome suspension containing this compound to the cells at various concentrations.

-

Incubate for a defined period (e.g., 4-24 hours).

-

Wash the cells to remove excess liposomes before proceeding with downstream analysis.

-

Quantitative Data for Liposomal Delivery

| Parameter | Method | Example Data (for a related lipid) |

| Encapsulation Efficiency (%) | Quantify this compound before and after purification (e.g., by HPLC or LC-MS/MS) | 50-70% |

| Liposome Size (nm) | Dynamic Light Scattering (DLS) | 100 ± 20 nm |

| Zeta Potential (mV) | DLS | -20 to -40 mV |

| Cellular Uptake (pmol/mg protein) | LC-MS/MS analysis of cell lysates | 10-100 pmol/mg protein |

| Cell Viability (%) | MTT or similar cytotoxicity assay | >80% at optimal concentration |

Proposed Delivery Method 2: Cell-Penetrating Peptide (CPP)-Modified Liposomes

To enhance cellular uptake, liposomes can be surface-modified with cell-penetrating peptides (CPPs), which are short, often cationic, peptides that can traverse the plasma membrane.

Experimental Protocol: CPP-Liposome Preparation and Delivery

-

Prepare this compound loaded liposomes as described in Method 1.

-

CPP Conjugation:

-

Include a lipid with a reactive head group (e.g., DSPE-PEG-Maleimide) in the initial lipid mixture.

-

Synthesize or obtain a CPP (e.g., TAT peptide, Penetratin) with a terminal cysteine.

-

Incubate the pre-formed liposomes with the CPP to allow for the conjugation of the cysteine to the maleimide group.

-

-

Purification:

-

Remove unconjugated CPPs by dialysis or size-exclusion chromatography.

-

-

Cellular Delivery:

-

Follow the same procedure as for the standard liposomal delivery.

-

Quantitative Data for CPP-Modified Liposome Delivery

| Parameter | Method | Expected Improvement over standard liposomes |

| Cellular Uptake (pmol/mg protein) | LC-MS/MS analysis of cell lysates | 2 to 10-fold increase |

| Uptake Mechanism | Endocytosis inhibitors (e.g., chlorpromazine, genistein) | Inhibition of uptake suggests specific endocytic pathways |

Proposed Delivery Method 3: Microinjection

Microinjection allows for the direct delivery of a defined amount of this compound into the cytoplasm of a single cell. This method is suitable for studies where precise control over the delivered amount and the target cell is required.

Experimental Protocol: Microinjection

-

Preparation of this compound Solution:

-

Dissolve this compound in a microinjection buffer (e.g., sterile PBS) to the desired concentration.

-

To aid in visualization, a fluorescent tracer can be co-injected.

-

Centrifuge the solution to pellet any aggregates.

-

-

Needle Preparation and Calibration:

-

Pull a fine-tipped glass capillary needle using a micropipette puller.

-

Back-load the needle with the this compound solution.

-

Calibrate the injection volume by injecting into a drop of oil and measuring the droplet size.

-

-

Microinjection Procedure:

-

Plate cells on a glass-bottom dish.

-

Using a micromanipulator, carefully insert the needle into the cytoplasm of the target cell.

-

Inject a defined volume of the this compound solution.

-

Withdraw the needle carefully.

-

-

Post-Injection Incubation:

-

Incubate the cells for the desired period before analysis.

-

Quantitative Data for Microinjection

| Parameter | Method | Example Data |

| Injected Volume (pL) | Droplet size measurement in oil | 1-10 pL |

| Intracellular Concentration (µM) | Calculation based on injected volume and estimated cell volume | 1-50 µM |

| Cell Viability (%) | Visual inspection and viability dyes (e.g., Trypan Blue) | >90% for successfully injected cells |

Quantitative Analysis of Intracellular this compound

Accurate quantification of intracellular this compound is essential to determine the efficiency of delivery and to correlate with biological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol: LC-MS/MS Quantification

-

Cell Lysis and Extraction:

-

After delivery, wash cells with ice-cold PBS.

-

Lyse the cells and extract lipids and metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Separate the acyl-CoAs using reverse-phase liquid chromatography.

-

Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Visualizations

Experimental Workflow for Liposomal Delivery

Caption: Workflow for this compound delivery using liposomes.

Generalized Acyl-CoA Signaling Pathway

Caption: Potential fates and roles of intracellular this compound.

Synthesis of Labeled this compound for Tracking

To visualize and track the cellular uptake and subcellular localization of delivered this compound, fluorescently or radioactively labeled analogs can be synthesized.

-

Fluorescent Labeling: A fluorescent dye (e.g., NBD, BODIPY) can be conjugated to the fatty acid chain before its activation to the CoA thioester. This allows for visualization by fluorescence microscopy.

-

Radiolabeling: Heneicosanoic acid can be synthesized with a radioactive isotope (e.g., ¹⁴C or ³H) and then converted to the CoA derivative. The uptake can be quantified by scintillation counting.

Conclusion

The delivery of this compound into cells presents a significant challenge but is achievable through the proposed methods of liposomal delivery, CPP-modified liposomes, and microinjection. Careful optimization of the delivery vehicle, concentration, and incubation time is crucial to achieve efficient uptake while minimizing cytotoxicity. The use of labeled analogs and robust analytical techniques like LC-MS/MS will be instrumental in validating the delivery and elucidating the downstream biological effects of intracellular this compound.

References

- 1. geneonline.com [geneonline.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, Purification, and Use of Fatty Acid-containing Liposomes [jove.com]

Troubleshooting & Optimization

improving Heneicosanoyl-CoA stability in solution

Welcome to the technical support center for Heneicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. The primary factors influencing its stability are:

-

pH: It is unstable in alkaline and strongly acidic aqueous solutions due to hydrolysis of the thioester bond.[1]

-

Solvent: The choice of solvent significantly impacts stability. Aqueous solutions can lead to rapid degradation.[1]

-

Temperature: Higher temperatures accelerate the rate of degradation.

-

Enzymatic Degradation: The presence of contaminating enzymes, such as acyl-CoA hydrolases, can lead to rapid breakdown.

-

Oxidation: The thiol group of Coenzyme A can be susceptible to oxidation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage and use, reconstituting this compound in methanol has been shown to provide good stability for acyl-CoAs.[1] For experimental buffers, a solution of 50% methanol and 50% 50 mM ammonium acetate at a pH of around 7 can also be considered, as it has shown better stability for long-chain acyl-CoAs compared to purely aqueous solutions.[1] It is advisable to prepare fresh solutions when possible and to store stock solutions in an appropriate solvent at low temperatures.[2]

Q3: How should I store my this compound for long-term use?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If a stock solution is necessary, it should be prepared in a suitable organic solvent like methanol, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q4: My this compound solution appears to have degraded. How can I confirm this?

A4: Degradation of this compound can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method allows for the separation and quantification of intact this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used.

Q5: Can I do anything to prevent the oxidation of the thiol group in this compound?

A5: To prevent oxidation, which can lead to the formation of CoA disulfides, you can add reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol to your buffer solutions. However, ensure that these agents are compatible with your downstream experimental assays.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound.

-

Possible Cause: Degradation of this compound stock solution.

-

Troubleshooting Steps:

-

Verify Stock Solution Integrity: Analyze an aliquot of your stock solution using LC-MS/MS to determine the concentration of intact this compound.

-

Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh solution of this compound from a lyophilized powder.

-

Optimize Storage: Review your storage conditions. Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

-

Use Appropriate Solvents: Reconstitute and dilute this compound in solvents known to improve stability, such as methanol or a methanol/buffer mixture.

-

Issue 2: Low recovery of this compound after sample preparation.

-

Possible Cause: Hydrolysis during sample extraction or processing.

-

Troubleshooting Steps:

-

Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize degradation.

-

Control pH: Ensure that the pH of all buffers used during extraction and processing is in a range that promotes stability (slightly acidic to neutral, pH 6-7).

-

Minimize Time in Aqueous Solutions: Reduce the time your sample spends in purely aqueous buffers.

-

Evaluate Extraction Solvents: For cell or tissue extracts, consider using solvents that are compatible with acyl-CoA stability, such as those containing a higher percentage of organic solvent.

-

Data Presentation

Table 1: Summary of Solvent Effects on Acyl-CoA Stability

| Solvent | pH | Temperature | Stability Outcome | Reference |